Enantiomeric Excess: ≥99% ee Guarantees Chiral Fidelity Versus Racemic or D-Enantiomer Alternatives
Commercial-grade N-Boc-L-isoleucine hemihydrate is specified at ≥99% enantiomeric excess (ee), ensuring that D-enantiomer contamination is ≤1% [1]. In contrast, Boc-DL-isoleucine contains a 1:1 mixture of enantiomers, offering zero chiral selectivity and necessitating post-synthetic separation . The use of Boc-D-isoleucine, while optically pure, yields the incorrect D-configuration, producing biologically inactive or functionally altered peptides .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥99% ee (L-enantiomer) |
| Comparator Or Baseline | Boc-DL-isoleucine: 1:1 racemic mixture, no chiral selectivity; Boc-D-isoleucine: >98% D-enantiomer purity |
| Quantified Difference | Target compound provides ≥99% stereochemical fidelity to L-configuration; racemic alternative provides 0% selective L-configuration; D-enantiomer provides 0% L-configuration |
| Conditions | Commercial specification per Certificate of Analysis |
Why This Matters
In pharmaceutical peptide synthesis, even 1-2% D-enantiomer contamination can reduce biological activity by orders of magnitude, making high ee specifications a critical procurement criterion.
- [1] Starsky Chemical. BOC-L-Isoleucine CAS 13139-16-7. Specification: High enantiomeric purity (≥99% ee). View Source
